6-(2-furyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Beschreibung
6-(2-Furyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazole-quinazoline core. Its structural uniqueness arises from two key substituents: a 2-furyl group at position 6 and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances metabolic stability and bioavailability due to its electron-withdrawing properties, while the furyl moiety may improve solubility and influence binding interactions with biological targets .
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-2-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2/c15-14(16,17)12-19-13-18-9-4-7(11-2-1-3-23-11)5-10(22)8(9)6-21(13)20-12/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXAVPNMSRUSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)C(F)(F)F)N=C21)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(2-furyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H9F3N4O
- Molecular Weight : 288.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The compound exhibits a variety of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of triazoloquinazolinones can inhibit cancer cell proliferation. The specific compound has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary tests indicate that this compound has significant antibacterial and antifungal activities. Its mechanism may involve disruption of microbial cell membranes.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, particularly Polo-like kinase 1 (Plk1).
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazoloquinazolinone scaffold can enhance biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases potency against Plk1 |
| Alteration of the furan ring | Affects solubility and bioavailability |
| Substitution at the 8-position | Modulates selectivity for cancer types |
Case Studies
- Inhibition of Plk1 : A study evaluated the inhibitory effects of various triazoloquinazolinones on Plk1. The compound showed an IC50 value of approximately 4.4 μM, indicating a promising lead for further development as an anticancer agent .
- Cell Viability Assays : In vitro assays conducted on HeLa cells demonstrated that concentrations above 100 μM were required to induce significant cell death, suggesting that while the compound is effective, further optimization is needed to improve potency .
- Antimicrobial Testing : An investigation into the antimicrobial properties revealed that derivatives exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, preventing cancer cells from dividing.
- Kinase Inhibition : By selectively inhibiting Plk1, it disrupts mitotic processes critical for tumor growth.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Triazoloquinazolinone derivatives are a prolific class in medicinal chemistry due to their tunable substituents and diverse bioactivities. Below is a detailed comparison of 6-(2-furyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one with structurally related compounds:
Key Comparison Points:
Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) group (as in the target compound and ) is associated with enhanced metabolic stability and target affinity compared to methyl or unsubstituted analogs . Furyl vs.
Anticancer Potential: The phenyl-trifluoromethyl analog () shows cytotoxicity against cancer cell lines, suggesting the target compound’s trifluoromethyl-furyl combination could exhibit similar or superior activity .
Antimicrobial Activity :
- The methyl-furyl analog () demonstrates broad-spectrum antimicrobial effects, implying that the target compound’s trifluoromethyl group might further enhance this activity via stronger target binding .
Synthetic Feasibility: Multi-step syntheses using hydrazine derivatives and cyclization reactions (e.g., refluxing in acetic acid) are common for triazoloquinazolinones . The trifluoromethyl group may require specialized reagents (e.g., CF₃CO₂Et), increasing synthesis complexity compared to methyl or phenyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
